

Reference Spectra for 5-Methyluridine-3'-13C Identification: A Comparative Guide

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Compound of Interest

Compound Name: 5-Methyluridine-3'-13C

CAS No.: 478511-00-1

Cat. No.: B583966

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Executive Summary: The Precision of Site-Specific Labeling

5-Methyluridine (m5U, also known as ribothymidine or rT) is a critical post-transcriptional modification found almost universally at position 54 in the Tngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

C loop of tRNA. Accurate identification and quantification of m5U are essential for studying tRNA stability, ribosome binding, and translational fidelity.[1]

While standard identification relies on retention times or basic mass-to-charge ratios, these methods often fail to distinguish between isomers or environmental contaminants. **5-Methyluridine-3'-13C** offers a deterministic solution.[1] By incorporating a stable carbon-13 isotope specifically at the 3'-ribose position, researchers gain a unique spectral signature that cuts through biological background noise.[1]

This guide provides the reference spectral data (NMR and MS) required to validate this isotopomer, comparing its performance directly against unlabeled standards and uniformly labeled alternatives.

Methodology: Acquisition of Valid Reference Spectra

To replicate the reference data presented below, adhere to the following standardized protocols. These workflows ensure that spectral differences are due to the isotope, not experimental variance.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Protocol[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Solvent: Dngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

O (99.9% D) or DMSO-d

. D

O is preferred to eliminate hydroxyl proton exchange, simplifying the sugar region.

- Concentration: 2–5 mM for

H-NMR; 10–20 mM for

C-NMR.

- Temperature: 298 K (25°C).[\[1\]](#)
- Reference: DSS (2,2-dimethyl-2-silapentane-5-sulfonate) set to 0.00 ppm.[\[1\]](#)

Mass Spectrometry (MS) Protocol[\[1\]](#)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.[\[1\]](#)
- Direct Infusion: Flow rate 5–10 $\mu\text{L}/\text{min}$.[\[1\]](#)
- Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[\[1\]](#)
- Key Setting: Set collision energy (CE) to ramp (10–40 eV) to observe both the molecular ion and the sugar-base fragmentation.

Comparative Analysis: NMR Spectroscopy

The power of **5-Methyluridine-3'-¹³C** lies in the scalar coupling introduced by the ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

C label. Unlike natural abundance samples (singlets) or uniformly labeled samples (complex multiplets), the site-specific label creates a clean, predictable doublet signature.^[1]

C-NMR Chemical Shift Comparison

In the [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

C spectrum, the 3'-position signal is enhanced by orders of magnitude (approx. 100x sensitivity increase over natural abundance).^[1]

Carbon Position	Unlabeled m5U (, ppm)	3'-13C m5U (, ppm)	Signal Characteristic
C3' (Target)	70.5	70.5	Hyper-intense Singlet (decoupled)
C2'	74.1	74.1	Weak doublet (satellites invisible*)
C1'	90.3	90.3	Natural Abundance Singlet
C4'	84.5	84.5	Natural Abundance Singlet
C5'	62.1	62.1	Natural Abundance Singlet
Base-CH3	12.5	12.5	Natural Abundance Singlet

*Note: In site-specific labeling, adjacent carbons (C2', C4') remain [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

C (natural abundance). Therefore, no strong C-C splitting is observed, preserving spectral clarity.^[1]

[ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#) H-NMR:

The "Splitting" Signature[1]

The most definitive identification test is the

H-NMR splitting of the H3' proton. In an unlabeled sample, H3' appears as a triplet or dd (due to H2'/H4' coupling).[1] In the 3'-13C sample, this signal is "exploded" into a wide doublet by the large one-bond heteronuclear coupling

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- Unlabeled H3': Multiplet at ~4.20 ppm.
- 3'-13C Labeled H3': Large Doublet centered at ~4.20 ppm.
 - Coupling Constant
 -):150 ± 2 Hz.
 - Validation: If you do not see two peaks separated by ~150 Hz at the 4.20 ppm region, the sample is not 3'-13C labeled.

Comparative Analysis: Mass Spectrometry

Mass spectrometry provides the second pillar of validation.[1] The comparison below highlights why site-specific labeling is superior for metabolic tracking—it allows you to determine where the label ends up if the molecule is metabolized.[1]

Molecular Ion and Fragmentation Table

Ion Type	Unlabeled m/z (Theoretical)	3'-13C Labeled m/z	Shift (ngcontent-ng- c1989010908=" " _ngghost-ng- c3017681703=" " " class="inline ng-star- inserted">)	Interpretation
[M+H]	259.09	260.09	+1 Da	Confirms incorporation of one C atom.
[M+Na]ngcontent-ng-c1989010908=""_ngghost-ng-c3017681703="" class="inline ng-star-inserted">	281.07	282.07	+1 Da	Sodium adduct confirmation.
Base Fragment [B+2H]ngcontent-ng-c1989010908=""_ngghost-ng-c3017681703="" class="inline ng-star-inserted">	127.05	127.05	0 Da	CRITICAL: The Thymine base is unlabeled.
Sugar Fragment [S]	133.05	134.05	+1 Da	CRITICAL: The Ribose ring carries the label. [1]

The "Fragment-Specific" Advantage[1]

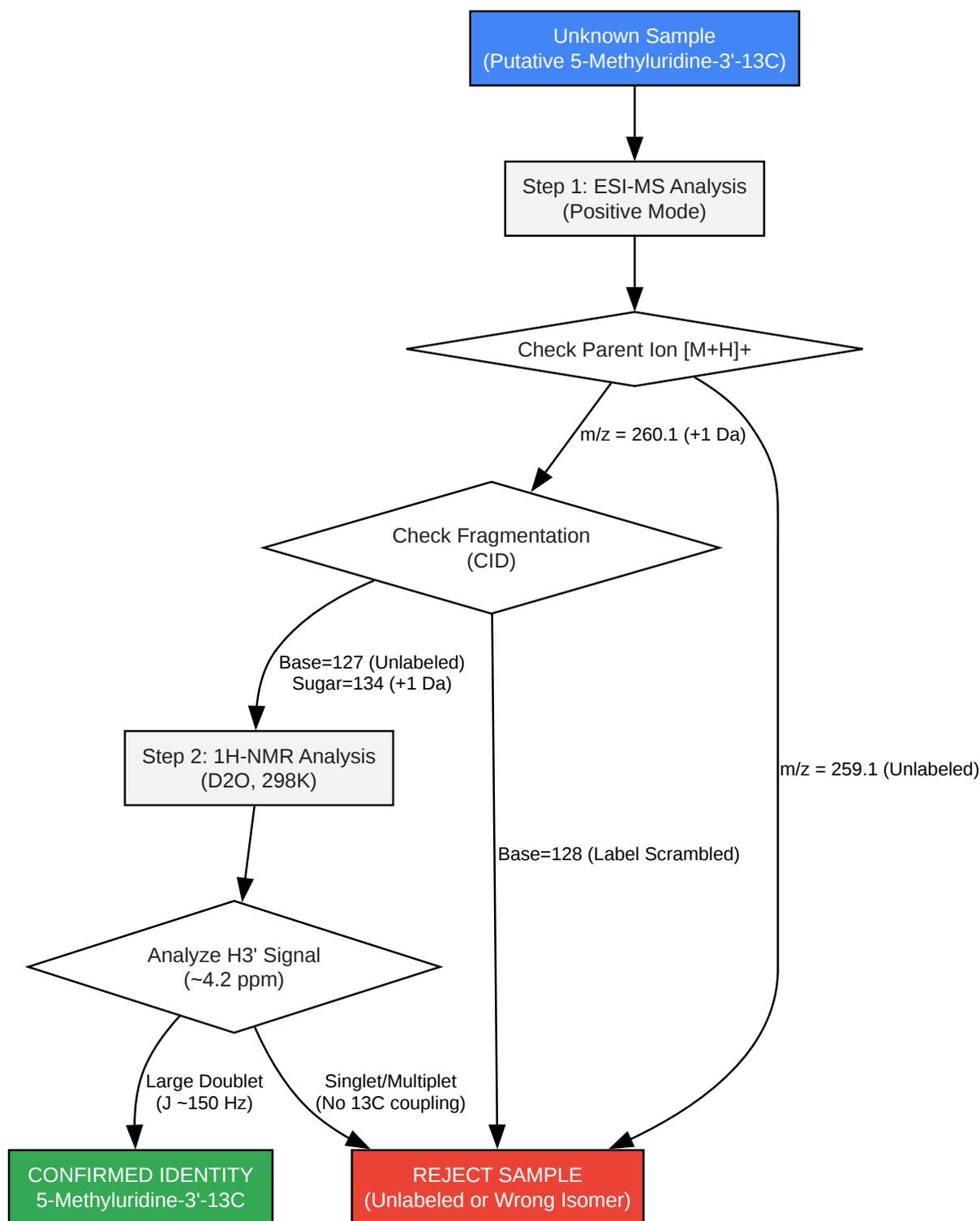
- Scenario: You are studying nucleoside salvage pathways.
- Uniform Labeling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C-U): Both the Base and Sugar fragments would shift. If the cell recycles the base but synthesizes a new sugar, you lose the signal.[1]

- 3'-13C Labeling:
 - If you see m/z 127 (Base), the base is intact.[1]
 - If you see m/z 134 (Sugar), the original ribose is intact.[1]
 - This allows independent tracking of the glycosidic bond stability.

Identification Workflow

The following diagram illustrates the logical flow for validating **5-Methyluridine-3'-13C**, distinguishing it from unlabeled contaminants or incorrect isotopomers.



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Figure 1: Decision matrix for validating **5-Methyluridine-3'-13C** using orthogonal spectral data.

Conclusion

For drug development and metabolic tracing, **5-Methyluridine-3'-13C** provides a superior reference standard compared to uniformly labeled nucleosides.[1]

- NMR Clarity: The site-specific label eliminates the complex C-C coupling patterns seen in uniformly labeled samples, allowing for precise relaxation studies and conformational analysis of the ribose ring.[1]
- MS Specificity: The ability to distinguish the labeled sugar fragment (m/z 134) from the unlabeled base (m/z 127) provides a self-validating mechanism to confirm the integrity of the N-glycosidic bond during metabolic processes.[1]

Researchers should utilize the coupling constant (150 Hz) and the Sugar-Specific Mass Shift (+1 Da) as the primary acceptance criteria for this material.

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